molecular formula C10H13ClN2O2 B13497361 3,3-Dimethyl-6-nitroindoline hydrochloride

3,3-Dimethyl-6-nitroindoline hydrochloride

Cat. No.: B13497361
M. Wt: 228.67 g/mol
InChI Key: XOXOGPIYJJIJKK-UHFFFAOYSA-N
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Description

3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a nitro group at the 6th position and a dimethyl group at the 3rd position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride typically involves the nitration of 3,3-dimethyl-2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both the nitro and dimethyl groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

3,3-dimethyl-6-nitro-1,2-dihydroindole;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10;/h3-5,11H,6H2,1-2H3;1H

InChI Key

XOXOGPIYJJIJKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C.Cl

Origin of Product

United States

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